An In-depth Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-(Acid-PEG2)-N-bis(PEG3-azide): A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Acid-PEG2)-N-bis(PEG3-azide), a versatile heterotrifunctional linker. Designed for advanced bioconjugation strategies, this molecule is particularly relevant in the development of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Chemical Structure and Properties
N-(Acid-PEG2)-N-bis(PEG3-azide) is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a central nitrogen atom branching to three functional arms. Two of these arms terminate in azide (B81097) (-N₃) groups, while the third features a carboxylic acid (-COOH) moiety. This unique architecture allows for the sequential or orthogonal conjugation of up to three different molecules.
The PEG chains incorporated into the linker's backbone enhance its hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[1]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₅N₇O₁₁ | [1][2] |
| Molecular Weight | 607.7 g/mol | [1][2] |
| CAS Number | 2320560-35-6 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage | Recommended storage at -20°C | [1] |
Key Applications in Drug Development
The distinct functional groups of N-(Acid-PEG2)-N-bis(PEG3-azide) make it a powerful tool in the construction of complex biomolecules.
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PROTAC Synthesis : This linker is well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] The carboxylic acid can be used to attach a ligand for an E3 ubiquitin ligase, while the two azide groups can be conjugated to ligands for the protein of interest, potentially allowing for multivalent binding or the attachment of other functionalities like imaging agents.
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Antibody-Drug Conjugate (ADC) Development : In the field of ADCs, this linker can be used to attach two drug payloads to an antibody. The carboxylic acid can be coupled to an amino group on the antibody (e.g., a lysine (B10760008) residue), and the two azide groups can then be "clicked" onto alkyne-modified cytotoxic drugs. This approach allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two from a single linker attachment point.
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Bioconjugation and Surface Modification : The trifunctional nature of this linker enables its use in various bioconjugation and surface modification applications where the attachment of multiple entities to a central scaffold is required.[1]
Experimental Protocols and Methodologies
The utility of N-(Acid-PEG2)-N-bis(PEG3-azide) lies in the chemoselective reactions of its functional groups. The following are representative protocols for the conjugation of this linker. Note: These are generalized procedures and may require optimization for specific molecules.
Protocol 1: Amide Bond Formation via the Carboxylic Acid Group
This protocol describes the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., an antibody, a protein, or a small molecule ligand) using carbodiimide (B86325) chemistry.
Materials:
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N-(Acid-PEG2)-N-bis(PEG3-azide)
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Amine-containing molecule of interest
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
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Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
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Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
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Activation of the Carboxylic Acid:
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Dissolve N-(Acid-PEG2)-N-bis(PEG3-azide) in anhydrous DMF or DMSO.
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Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
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Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
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-
Conjugation to the Amine-Containing Molecule:
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Dissolve the amine-containing molecule in the reaction buffer.
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Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule may need to be optimized.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
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Quenching and Purification:
-
Quench the reaction by adding the quenching solution.
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Purify the resulting conjugate using SEC or dialysis to remove unreacted linker and coupling reagents.
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Protocol 2: Azide-Alkyne Click Chemistry
The two azide groups on the linker can be conjugated to alkyne-containing molecules via either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
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Azide-functionalized molecule (from Protocol 1)
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO₄)
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Reducing agent (e.g., sodium ascorbate)
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Copper ligand (e.g., THPTA or TBTA)
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Reaction Buffer (e.g., PBS, pH 7.0-7.5)
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Purification system (e.g., SEC)
Procedure:
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Prepare a fresh premix of the copper catalyst: Mix CuSO₄ and the copper ligand in the reaction buffer.
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Set up the reaction: In a reaction vessel, combine the azide-functionalized molecule and a molar excess of the alkyne-containing molecule in the reaction buffer.
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Initiate the reaction: Add the copper catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution.
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Incubate: Allow the reaction to proceed at room temperature for 1-4 hours.
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Purify: Purify the final conjugate using SEC to remove the copper catalyst and excess reagents.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.
Materials:
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Azide-functionalized molecule (from Protocol 1)
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Cyclooctyne-containing molecule (e.g., DBCO, BCN)
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Reaction Buffer (e.g., PBS, pH 7.4)
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Purification system (e.g., SEC)
Procedure:
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Set up the reaction: Combine the azide-functionalized molecule and a molar excess of the cyclooctyne-containing molecule in the reaction buffer.
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Incubate: Allow the reaction to proceed at room temperature for 4-12 hours, or at 4°C for 12-24 hours.
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Purify: Purify the final conjugate using SEC to remove the excess cyclooctyne-containing molecule.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for utilizing N-(Acid-PEG2)-N-bis(PEG3-azide) in the synthesis of complex bioconjugates.
Caption: Sequential conjugation workflow using N-(Acid-PEG2)-N-bis(PEG3-azide).
Caption: Logical relationship of orthogonal reactions for the trifunctional linker.
